molecular formula C6H7ClO3 B3345935 3-Chloro-4-ethoxyfuran-2(5H)-one CAS No. 112405-04-6

3-Chloro-4-ethoxyfuran-2(5H)-one

Cat. No.: B3345935
CAS No.: 112405-04-6
M. Wt: 162.57 g/mol
InChI Key: AVDMOGXGQGHOKP-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxyfuran-2(5H)-one is an organic compound with a furan ring structure substituted with a chlorine atom at the third position and an ethoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-ethoxyfuran-2(5H)-one typically involves the chlorination of 4-ethoxyfuran-2(5H)-one. One common method is the reaction of 4-ethoxyfuran-2(5H)-one with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethoxyfuran-2(5H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form dihydrofuran derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted furan derivatives with various functional groups.

    Oxidation Reactions: Formation of furanones or other oxidized furan derivatives.

    Reduction Reactions: Formation of dihydrofuran derivatives.

Scientific Research Applications

3-Chloro-4-ethoxyfuran-2(5H)-one has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure and reactivity.

    Materials Science: Utilized in the synthesis of novel materials with specific properties such as conductivity or optical activity.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethoxyfuran-2(5H)-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of the chlorine atom, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological molecules, potentially leading to changes in their structure and function. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or materials science.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxyfuran-2(5H)-one: Similar structure with a methoxy group instead of an ethoxy group.

    3-Bromo-4-ethoxyfuran-2(5H)-one: Similar structure with a bromine atom instead of a chlorine atom.

    4-Ethoxyfuran-2(5H)-one: Lacks the chlorine substitution at the third position.

Uniqueness

3-Chloro-4-ethoxyfuran-2(5H)-one is unique due to the combination of the chlorine and ethoxy substituents on the furan ring. This specific substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

4-chloro-3-ethoxy-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO3/c1-2-9-4-3-10-6(8)5(4)7/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDMOGXGQGHOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)OC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548709
Record name 3-Chloro-4-ethoxyfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112405-04-6
Record name 3-Chloro-4-ethoxyfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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